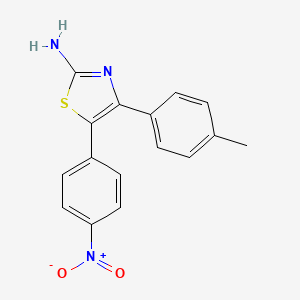
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Once the quinoline core is prepared, it undergoes alkylation to introduce the ethyl and methyl groups at the 2 and 3 positions, respectively. The final step involves the acylation of the quinoline derivative with 2-(dihexylamino)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the subsequent alkylation and acylation steps.
Chemical Reactions Analysis
Types of Reactions
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the quinoline core.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions with the quinoline core. The dihexylamino group could enhance membrane permeability, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Uniqueness
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is unique due to the presence of the dihexylamino group, which can significantly alter its physical and chemical properties compared to simpler quinoline derivatives. This makes it a valuable compound for exploring new applications in various scientific fields.
Properties
Molecular Formula |
C26H41N3O |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C26H41N3O/c1-5-8-10-14-18-29(19-15-11-9-6-2)20-25(30)28-26-21(4)23(7-3)27-24-17-13-12-16-22(24)26/h12-13,16-17H,5-11,14-15,18-20H2,1-4H3,(H,27,28,30) |
InChI Key |
LLJJRUDUCBYKID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15012661.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B15012673.png)
![N-(1,3-thiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B15012683.png)
![N-[(1Z)-3-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15012691.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012701.png)
![4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15012715.png)
![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15012716.png)
![4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline](/img/structure/B15012717.png)
![2-chloro-5-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B15012721.png)
![4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15012728.png)
![N-(2,3-dimethylphenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B15012733.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B15012736.png)


